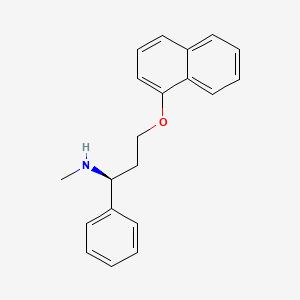

(S)-N-Demethyl Dapoxetine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

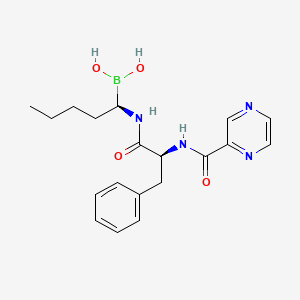

The synthesis of Dapoxetine and its derivatives involves multiple steps, starting from readily available precursors such as 3-chloropropiophenone. A concise asymmetric total synthesis of (S)-dapoxetine, from which (S)-N-Demethyl Dapoxetine can be derived, includes a highly stereoselective amination of chiral benzylic ether with retention of stereochemistry using chlorosulfonyl isocyanate (S. Kim et al., 2012). Another method involves catalytic asymmetric reduction, alkylation, O-methylsulfonylation, SN2 dimethylamination, and salt formation (Xu Da-quan).

Molecular Structure Analysis

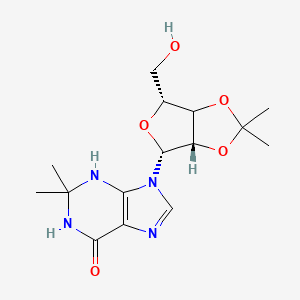

The molecular structure of Dapoxetine and its derivatives, including (S)-N-Demethyl Dapoxetine, is crucial for understanding its pharmacological properties. The structure elucidation of a process-related impurity in the synthesis of Dapoxetine provides insights into the complexity of its molecular structure and the potential formation of by-products (András Darcsi et al., 2014).

Chemical Reactions and Properties

Dapoxetine undergoes various chemical reactions during its synthesis, involving intermediates and by-products. The structural elucidation of these compounds provides insights into the chemical reactions and properties associated with the synthesis of Dapoxetine and its derivatives (András Darcsi et al., 2014).

Physical Properties Analysis

The crystal structure and physical properties of (S)-Dapoxetine hydrochloride have been determined from laboratory X-ray powder diffraction data, providing valuable information on its solid-state characteristics. The compound crystallizes in an orthorhombic cell, with unit-cell parameters indicating a complex 3D arrangement of Dapoxetine hydrochloride moieties held together by hydrogen bonds, π⋯π, and C–H⋯π interactions (Analio Dugarte-Dugarte et al., 2022).

Chemical Properties Analysis

Scientific Research Applications

Pharmacokinetic Studies

Pharmacokinetic studies have significantly contributed to understanding the absorption, distribution, metabolism, and excretion of Dapoxetine. Research shows Dapoxetine is rapidly absorbed, with peak plasma concentrations reached approximately 1 hour post-dosing, and exhibits a biphasic elimination pattern with a terminal half-life of around 15-18 hours (Modi et al., 2006); (Dresser et al., 2006). The pharmacokinetics are unaffected by multiple dosing, suggesting steady-state levels can be predictably managed in therapeutic contexts.

Pharmacokinetic Interactions and Bioavailability

Studies assessing the impact of various factors on Dapoxetine's pharmacokinetics reveal that both age and food intake have minimal influence on its bioavailability. For instance, the maximum plasma concentration and area under the concentration-time curve values of Dapoxetine are comparable in young and elderly populations, indicating that age does not significantly affect Dapoxetine's pharmacokinetic profile (Dresser et al., 2006). Furthermore, the consumption of a high-fat meal slightly delays absorption but does not alter the overall systemic exposure to Dapoxetine, suggesting its oral bioavailability is robust against dietary variations (Jingyan Liu et al., 2021).

Molecular Interactions and Mechanisms

Dapoxetine's interaction with DNA has been studied, providing insight into its potential molecular mechanisms beyond serotonin reuptake inhibition. Research indicates Dapoxetine can bind to calf thymus DNA, suggesting a static quenching mechanism and minor groove binding mode. This interaction is temperature-sensitive and entropy-driven, hinting at hydrophobic interactions between Dapoxetine and DNA (Alsaif et al., 2020). These findings open avenues for exploring Dapoxetine's potential applications in molecular biology and pharmacogenomics.

Novel Therapeutic Applications

Emerging research explores Dapoxetine's utility in novel therapeutic contexts. For example, Dapoxetine has been investigated for its potential in transdermal delivery systems for treating rheumatic arthritis (RA), leveraging its pharmacological action to mitigate RA symptoms in a rat model. The formulation in transethosome nanovesicles suggests a new method for administering Dapoxetine, potentially enhancing bioavailability and patient compliance while reducing systemic side effects (Salem et al., 2020).

properties

IUPAC Name |

(1S)-N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20/h2-13,19,21H,14-15H2,1H3/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPPXXMPTQHFGC-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-Demethyl Dapoxetine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Cyclopenta[b]furan-5-ol,2-ethoxyhexahydro-,acetate,[2S-(2alpha,3abta,5alpha,6abta)]-(9CI)](/img/no-structure.png)

![2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane](/img/structure/B1147311.png)